molecular formula C17H16FNO B1325554 4-Azetidinomethyl-4'-fluorobenzophenone CAS No. 898756-55-3

4-Azetidinomethyl-4'-fluorobenzophenone

Cat. No. B1325554
M. Wt: 269.31 g/mol
InChI Key: VVRPFCBYICYVGR-UHFFFAOYSA-N
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Description

“4-Azetidinomethyl-4’-fluorobenzophenone” is a chemical compound with the molecular formula C17H16FNO . It is a type of benzophenone, which is a class of compounds that are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “4-Azetidinomethyl-4’-fluorobenzophenone” consists of a benzophenone core with a fluorine atom at the 4’ position and an azetidinomethyl group at the 4 position . The exact mass of the molecule is 269.121592296 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Azetidinomethyl-4’-fluorobenzophenone” include a molecular weight of 269.31 g/mol, a topological polar surface area of 20.3 Ų, and a complexity of 334 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

Anaerobic Transformation of Phenols

  • A study explored the transformation of phenol to benzoate by an anaerobic consortium, using fluorinated analogues like fluorophenols to elucidate the mechanism. This research highlights the role of such compounds in understanding biochemical transformations (Genthner, Townsend, & Chapman, 1989).

Fluorescent Sensors Development

  • Benzimidazole and benzothiazole based azomethines, related to the compound , were synthesized for potential use as fluorescent sensors for metal ions, demonstrating the applicability of such compounds in sensor technology (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Photolabeling in Drug Metabolism Studies

  • The use of a photoactive benzoic acid derivative was employed to identify the phenol binding site of UDP-glucuronosyltransferases, demonstrating the utility of fluorobenzophenone derivatives in biochemical and pharmacological research (Xiong et al., 2006).

Proton Exchange Membranes

  • Research on multiblock copolymers of sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) for proton exchange membranes highlights the role of such compounds in developing materials for fuel cell applications (Ghassemi, Ndip, & McGrath, 2004).

Nonlinear Optical Properties

  • A study on the electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone shows the potential of these compounds in nonlinear optical applications (Pegu, Deb, Van Alsenoy, & Sarkar, 2017).

Anticancer and Antimicrobial Agents

  • Compounds based on azetidinone analogues, similar to the one , have been synthesized and evaluated for their anticancer and antimicrobial properties, demonstrating the therapeutic potential of such compounds (Hussein et al., 2020).

Mechanism of Action in Cancer Therapy

  • Synthesis and evaluation of 3-fluoroazetidin-2-ones as tubulin-targeting antitumor agents provide insights into the use of these compounds in developing novel cancer therapeutics (Malebari et al., 2022).

Probing Protein Localization

  • Aryl fluorosulfate compounds have been utilized for intracellular imaging of proteins, showcasing the utility of fluorinated compounds in biological imaging (Baranczak et al., 2015).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-8-6-15(7-9-16)17(20)14-4-2-13(3-5-14)12-19-10-1-11-19/h2-9H,1,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPFCBYICYVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642802
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azetidinomethyl-4'-fluorobenzophenone

CAS RN

898756-55-3
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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